molecular formula C9H16N2O3 B1501859 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester CAS No. 885275-39-8

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

Cat. No. B1501859
CAS RN: 885275-39-8
M. Wt: 200.23 g/mol
InChI Key: HHSYREYRVGJSRZ-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is a heterocyclic organic compound . It has a molecular weight of 200.237 and a molecular formula of C9H16N2O3 . The CAS number for this compound is 885275-39-8 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester consists of a piperazine ring with a hydroxymethyl group at the 3-position and a carboxylic acid allyl ester at the 1-position .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester are not available, similar compounds like tert-butyl esters are known to undergo reactions such as reductions .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

properties

IUPAC Name

prop-2-enyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-5-14-9(13)11-4-3-10-8(6-11)7-12/h2,8,10,12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSYREYRVGJSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696038
Record name Prop-2-en-1-yl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

CAS RN

885275-39-8
Record name Prop-2-en-1-yl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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